molecular formula C11H13N3O3 B14893156 4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide

4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide

Cat. No.: B14893156
M. Wt: 235.24 g/mol
InChI Key: UKVGVDUPTMFWMO-UHFFFAOYSA-N
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Description

4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide is an organic compound that features a benzamide core substituted with an amino group, a cyclopropylmethyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide typically involves multiple steps One common method starts with the nitration of a benzamide derivative to introduce the nitro group

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: Formation of 4-amino-N-(cyclopropylmethyl)-3-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

    Oxidation: Formation of benzamide derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The cyclopropylmethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(methyl)-3-nitrobenzamide
  • 4-amino-N-(ethyl)-3-nitrobenzamide
  • 4-amino-N-(propyl)-3-nitrobenzamide

Uniqueness

4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it more effective in certain applications compared to its analogs with linear alkyl groups.

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide

InChI

InChI=1S/C11H13N3O3/c12-9-4-3-8(5-10(9)14(16)17)11(15)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2,(H,13,15)

InChI Key

UKVGVDUPTMFWMO-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

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